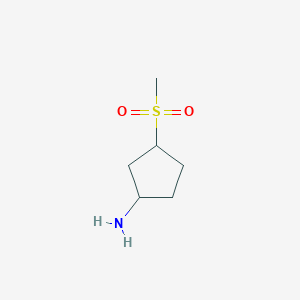
3-Methanesulfonylcyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methanesulfonylcyclopentan-1-amine: is an organic compound with the molecular formula C6H13NO2S It is a cyclopentane derivative with a methanesulfonyl group attached to the third carbon and an amine group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonylcyclopentan-1-amine typically involves the following steps:
Cyclopentane Derivative Formation: The starting material is often a cyclopentane derivative, which undergoes sulfonylation to introduce the methanesulfonyl group.
Amine Introduction: The sulfonylated cyclopentane is then subjected to amination reactions to introduce the amine group at the desired position.
Common reagents used in these reactions include sulfonyl chlorides for sulfonylation and ammonia or amine derivatives for the amination step. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methanesulfonylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for substitution reactions often involve the use of acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amides, and various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methanesulfonylcyclopentan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways involving sulfonyl and amine groups.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-Methanesulfonylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methanesulfonylcyclohexan-1-amine: A similar compound with a six-membered ring instead of a five-membered ring.
3-Methanesulfonylcyclopentan-1-ol: A compound with a hydroxyl group instead of an amine group.
3-Methanesulfonylcyclopentan-1-thiol: A compound with a thiol group instead of an amine group.
Uniqueness
3-Methanesulfonylcyclopentan-1-amine is unique due to its specific combination of a cyclopentane ring, a methanesulfonyl group, and an amine group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H13NO2S |
|---|---|
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
3-methylsulfonylcyclopentan-1-amine |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3 |
InChI-Schlüssel |
ZQORKKSZVASBAP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1CCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


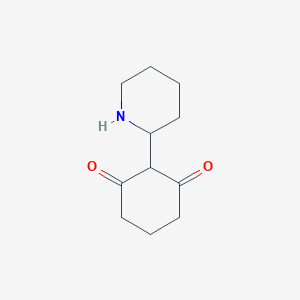

![2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13309949.png)
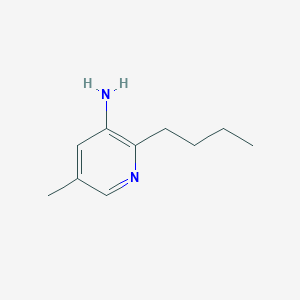
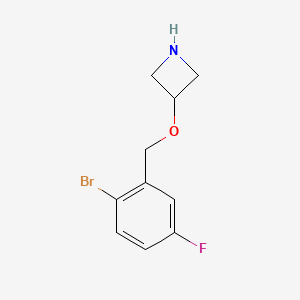
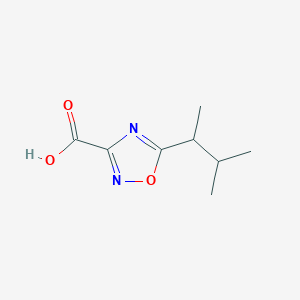
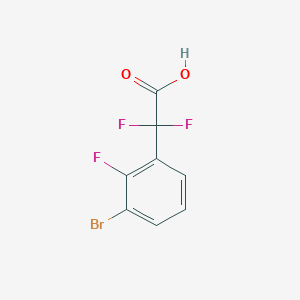

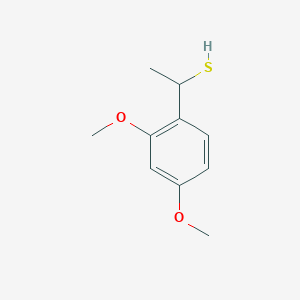
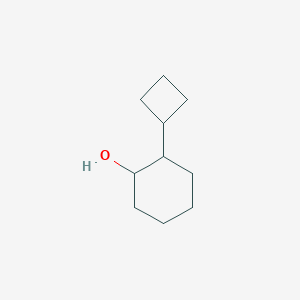
![1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine](/img/structure/B13309999.png)
![4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13310012.png)

